Flavidinin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Flavidinin is a natural product found in Coelogyne ovalis and Acampe praemorsa with data available.

作用机制

Target of Action

Flavidinin, a type of flavonoid, primarily targets various proteins and enzymes in the body. Flavonoids are known to interact with nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors . The biochemical source of flavin is the yellow B vitamin riboflavin . The flavin moiety is often attached with an adenosine diphosphate to form flavin adenine dinucleotide (FAD), and in other circumstances, is found as flavin mononucleotide (or FMN), a phosphorylated form of riboflavin .

Mode of Action

This compound interacts with its targets to exert various biological effects. The effectiveness of flavonoids in both chemoprevention and chemotherapy is associated with their targeting of multiple genes/pathways . The distinguishing side groups of riboflavin, FMN, and FAD are also a potential source of instability for applications such as in fuel cells and in heterogeneous photocatalysis .

Biochemical Pathways

This compound, like other flavonoids, affects several biochemical pathways. Flavonoids are synthesized from phenylalanine and malonyl—Co A . Over 8000 individual flavonoids have been identified in plants . The initial step in the biosynthesis of most flavonoids is the condensation of one p -coumaroyl-CoA molecule with three molecules of malonyl-CoA .

Pharmacokinetics

These problems are being addressed, and further improvements that will expand clinical applications of flavonoids include mechanism-based precision medicine approaches .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its wide range of targets. Flavonoids exhibit anti-inflammatory and anticancer activities and they enhance the immune system . They also regulate angiogenesis, decrease the levels of inflammatory cytokines, and play a crucial role in scavenging reactive oxygen species .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, flavonoids in plants are known to accumulate under stress by regulating the expression of flavonoid synthase genes . Moreover, flavonoids are recognized by pollinators, for example, insects, birds, and animals, which contribute to the dispersion of seeds . This suggests that environmental factors such as the presence of pollinators and stress conditions can influence the production and action of flavonoids.

属性

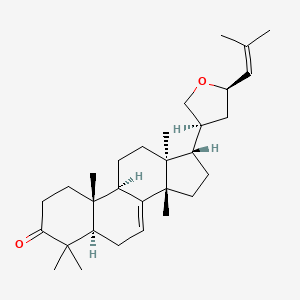

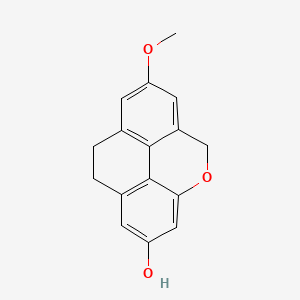

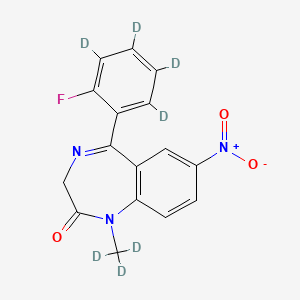

IUPAC Name |

6-methoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),11(15),12-hexaen-13-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-18-13-5-10-3-2-9-4-12(17)7-14-16(9)15(10)11(6-13)8-19-14/h4-7,17H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAUZUFYBCBHAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C3C(=C1)COC4=CC(=CC(=C43)CC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is flavidinin and where is it found?

A1: this compound is a naturally occurring compound classified as a flavonoid. It has been isolated from various orchid species, including Coelogyne uniflora []. The exact structure of this compound was initially debated, but later research clarified its correct form [].

Q2: What other compounds are often found alongside this compound in orchids?

A2: Research indicates that this compound is often found alongside other flavonoids and stilbenoids in orchids. For instance, Coelogyne uniflora yielded this compound alongside isoflavonoids like isofividinin and oxoflavidin, as well as unique phenanthropyrone derivatives named unifloranthrone and uniflorinanthrone []. Interestingly, another orchid species, Ione paleacea, contained this compound along with flavanone derivatives and known stilbenoids like batatasin-III and gigantol []. This co-occurrence suggests potential biosynthetic relationships and shared ecological roles for these compounds within the orchid species.

Q3: Are there any ongoing studies investigating the potential medicinal properties of this compound or related compounds found in orchids?

A3: While the provided research doesn't delve into specific medicinal properties of this compound, there's growing interest in the pharmaceutical potential of orchids. For example, research on Coelogyne ovalis, another orchid species, focuses on evaluating its phytochemical profile and exploring potential applications in medicine [, ]. This suggests a broader scientific interest in understanding the bioactivity of compounds derived from orchids, including this compound, which could pave the way for future drug discovery efforts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-butoxy-2-hydroxypropyl)-dimethyl-[3-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]propyl]azanium;2-hydroxypropanoic acid](/img/structure/B593554.png)

![Procaine hydrochloride, [3,5-3H]](/img/structure/B593558.png)

![Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R,2S,4R)- (9CI)](/img/new.no-structure.jpg)

![Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate](/img/structure/B593573.png)